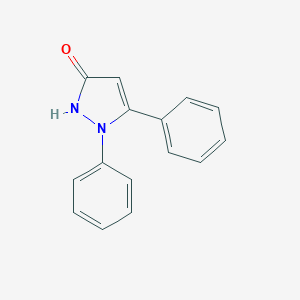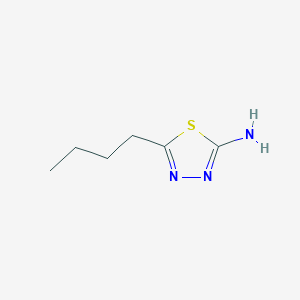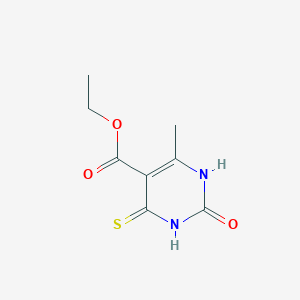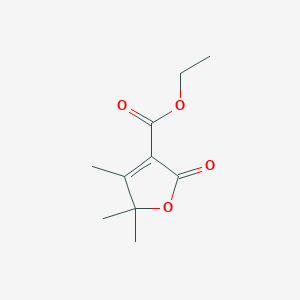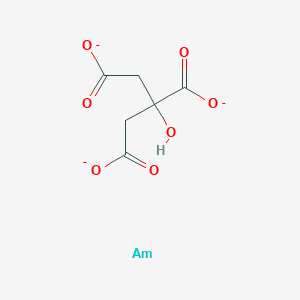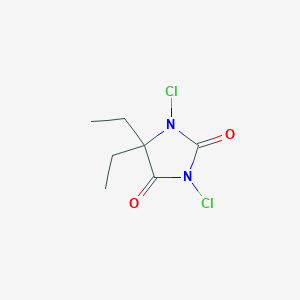
1,3-Dichloro-5,5-diethylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5,5-diethylimidazolidine-2,4-dione, commonly known as DCD, is a white crystalline powder that is used in various scientific research applications. DCD is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in the pharmaceutical industry.
Mecanismo De Acción
The exact mechanism of action of DCD is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Efectos Bioquímicos Y Fisiológicos
DCD has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DCD has also been shown to have anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCD in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal studies. However, one limitation of using DCD in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on DCD. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Other potential areas of research include its use in the treatment of inflammatory conditions, such as arthritis, and its potential use as an anticonvulsant. Additionally, further research is needed to fully understand the mechanism of action of DCD and to identify any potential side effects or safety concerns associated with its use.
Métodos De Síntesis
DCD can be synthesized through a variety of methods, including the reaction of 1,3-dichloro-2-propanol with ethylenediamine, followed by cyclization with urea. Other methods include the reaction of 1,3-dichloro-2-propanol with imidazole, followed by cyclization with urea.
Aplicaciones Científicas De Investigación
DCD has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. DCD has also been studied for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
13057-77-7 |
|---|---|
Nombre del producto |
1,3-Dichloro-5,5-diethylimidazolidine-2,4-dione |
Fórmula molecular |
C7H10Cl2N2O2 |
Peso molecular |
225.07 g/mol |
Nombre IUPAC |
1,3-dichloro-5,5-diethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10Cl2N2O2/c1-3-7(4-2)5(12)10(8)6(13)11(7)9/h3-4H2,1-2H3 |
Clave InChI |
DLMGITXUPDHMKV-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N1Cl)Cl)CC |
SMILES canónico |
CCC1(C(=O)N(C(=O)N1Cl)Cl)CC |
Sinónimos |
1,3-Dichloro-5,5-diethylhydantoin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



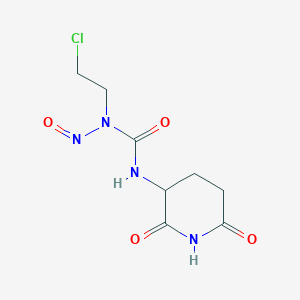

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
